molecular formula C8H4F2O3 B580568 2,6-Difluoro-4-formylbenzoic acid CAS No. 1242070-98-9

2,6-Difluoro-4-formylbenzoic acid

Cat. No.: B580568
CAS No.: 1242070-98-9
M. Wt: 186.114
InChI Key: KUZZMQQMBLSIOJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-formylbenzoic acid is a chemical compound with the CAS Number: 1242070-98-9 . It has a molecular weight of 186.11 . The IUPAC name for this compound is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4F2O3/c9-5-1-4 (3-11)2-6 (10)7 (5)8 (12)13/h1-3H, (H,12,13) . This indicates that the compound contains 8 carbon atoms, 4 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Crown Ethers : 2,6-Difluoro-4-formylbenzoic acid has been utilized in the synthesis of various crown ethers like 4′-formylbenzo-15-crown-5, -18-crown-6, and bis(4′-formylbenzo)-18-crown-6 through a modification of the Duff reaction (Wada et al., 1980).

  • Study of Ionization in Aqueous Solutions : Precision conductance measurements of 2,6-difluorobenzoic acid in aqueous solutions have provided insights into ionization constants and thermodynamics at various temperatures, demonstrating its more acidic nature compared to benzoic acid and its isoelectronic methylbenzoic acids (Strong et al., 1982).

Applications in Organic Chemistry

  • Multicomponent Reactions : This compound has been employed in isocyanide-based multicomponent reactions for synthesizing complex organic structures like 2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)-N-alkylbenzamide and 1,7-diazaspiro[4,4]nonane-2,4-dione derivatives, demonstrating high atom economy in these reactions (Soleimani et al., 2013).

  • Synthesis of Heterocyclic Compounds : this compound is a precursor for synthesizing various heterocyclic compounds like phthalides and isoindolinones. It has been used in dynamic kinetic resolution processes to afford enantiomerically enriched acylated 3-hydroxyphthalides (Niedek et al., 2016).

Advancements in Organic Process Research

  • Continuous Flow Synthesis : The compound's role in continuous flow synthesis of related fluoro-benzoic acids, like 2,4,5-trifluorobenzoic acid, demonstrates its importance in the pharmaceutical industry and material science, highlighting efficient and scalable production methods (Deng et al., 2015).

  • Solid-State NMR Characterization : It has also been subject to solid-state NMR studies, helping understand the characteristics of related compounds like 2-acylbenzoic acids, which are vital in various chemical applications (Kong et al., 2017).

Safety and Hazards

The safety information for 2,6-Difluoro-4-formylbenzoic acid includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Properties

IUPAC Name

2,6-difluoro-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZZMQQMBLSIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300135
Record name 2,6-Difluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242070-98-9
Record name 2,6-Difluoro-4-formylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242070-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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